1-(Furan-2-yl)-2-methylpropan-1-amine
Description
Significance of Furanic Building Blocks in Organic Synthesis
Furan (B31954) and its derivatives are cornerstone building blocks in organic synthesis, largely due to their unique chemical properties and increasing availability from renewable biomass resources. chemrxiv.org Compounds like furfural (B47365), derived from the dehydration of pentose (B10789219) sugars found in agricultural waste, serve as key platform molecules for a sustainable chemical industry. rsc.orgtaylorfrancis.com
The furan ring is an integral component of numerous natural products and biologically active compounds. nih.govijabbr.com Its aromatic system is electron-rich, making it reactive toward electrophiles, while its diene character allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov This reactivity makes furan a versatile starting material for constructing more complex molecular architectures, including other heterocyclic systems and carbocyclic motifs. nih.gov In medicinal chemistry, the furan scaffold is valued for its ability to act as a stable, lipophilic core that can be readily functionalized to modulate biological activity and pharmacokinetic properties. orientjchem.org It is found in a range of approved drugs, where it may serve as a crucial structural element for receptor binding or metabolic stability. ijabbr.comorientjchem.org
Overview of Amine Synthesis Methodologies in Contemporary Organic Chemistry
The synthesis of amines is a central theme in organic chemistry, with numerous methods developed to forge the critical carbon-nitrogen bond. taylorfrancis.com These strategies range from classical approaches to modern catalytic systems that offer greater efficiency, selectivity, and sustainability.
One of the most powerful and widely used methods for synthesizing amines from carbonyl compounds is reductive amination . mdpi.com This reaction typically proceeds in one pot, involving the initial condensation of an aldehyde or ketone with an amine or ammonia (B1221849) to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine. mdpi.com The process is highly versatile and atom-economical, with water often being the only byproduct. mdpi.com Various catalytic systems, often based on metals like nickel, rhodium, or cobalt, have been developed to facilitate the hydrogenation step under mild conditions. chemrxiv.orgrsc.orgrsc.org
Other important amine synthesis techniques include:
Nucleophilic Substitution: The reaction of alkyl halides with ammonia or other amines, a foundational method for creating primary, secondary, and tertiary amines.
Hydroamination: The direct addition of an N-H bond across a carbon-carbon multiple bond (alkene or alkyne), often requiring a metal catalyst.
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or triflate and an amine.
The choice of method depends on the desired amine's structure, the availability of starting materials, and the required scale and selectivity. For biomass-derived substrates like furanic aldehydes, reductive amination has proven to be a particularly effective and environmentally benign approach. rsc.org
Contextualizing 1-(Furan-2-yl)-2-methylpropan-1-amine within the Landscape of Furan Amine Research
The specific compound, this compound, combines the furan-2-yl moiety with a chiral 2-methylpropan-1-amine side chain. While detailed academic studies on this exact molecule are not widely published, its structure allows for contextualization within the broader research on furan-based amines, which are actively investigated for their potential applications in pharmaceutical development. ijabbr.comorientjchem.org Furan-containing compounds have been explored for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ijabbr.com
Structural Features and Properties The molecule's structure consists of a furan ring connected at the 2-position to the amino-bearing carbon of a 2-methylpropyl group. The presence of a stereocenter at the C-1 position of the propane (B168953) chain means the compound can exist as a pair of enantiomers. Its basic properties can be derived from its constituent parts.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Hydrogen Bond Acceptors | 2 (N and O) |
| Hydrogen Bond Donors | 1 (N-H) |
| Rotatable Bonds | 2 |
Probable Synthetic Pathways Based on established methodologies for analogous compounds, this compound is most likely synthesized via the reductive amination of furfural with 2-methylpropan-1-amine. This pathway is a direct and efficient application of one of the most common methods for producing furan-based amines. taylorfrancis.commdpi.com The reaction would involve the formation of an intermediate imine from the condensation of furfural and 2-methylpropan-1-amine, followed by its immediate reduction.
| Reaction | Reactants | Key Intermediate | Product |
|---|---|---|---|
| Reductive Amination | Furfural + 2-Methylpropan-1-amine | N-(furan-2-ylmethylene)-2-methylpropan-1-amine (Imine) | This compound |
The research landscape for furan-based amines is rich, with many derivatives being synthesized and evaluated for their therapeutic potential. ijabbr.comorientjchem.org By placing this compound within this context, it can be viewed as a valuable synthetic intermediate or a candidate for biological screening, embodying the strategic use of renewable furanic building blocks in the creation of novel and functional nitrogen-containing compounds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C8H13NO/c1-6(2)8(9)7-4-3-5-10-7/h3-6,8H,9H2,1-2H3 |
InChI Key |
PXVNXKHDHZIQNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CO1)N |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Reactivity of 1 Furan 2 Yl 2 Methylpropan 1 Amine
Mechanistic Investigations of Amine Formation Pathways
The primary route for the synthesis of 1-(Furan-2-yl)-2-methylpropan-1-amine and related furfurylamines is through the reductive amination of furan-2-carbaldehyde (furfural). researchgate.netrsc.orgmdpi.com This reaction is a cornerstone of amine synthesis and proceeds through a two-step mechanism, typically catalyzed by a heterogeneous metal catalyst. taylorfrancis.comresearchgate.net
The generally accepted mechanism involves:
Imine Formation: The process begins with the nucleophilic attack of the amine (isopropylamine) on the carbonyl carbon of furfural (B47365). This is followed by dehydration to form a Schiff base or imine intermediate. This step is often facilitated by acidic sites on the catalyst surface. researchgate.netmdpi.com
Hydrogenation: The C=N double bond of the imine intermediate is subsequently hydrogenated to yield the final secondary amine product, this compound. This reduction is carried out using molecular hydrogen, where the metal catalyst activates the H-H bond. rsc.orgresearchgate.net
The choice of catalyst and reaction conditions is critical to achieving high selectivity for the desired amine. rsc.org Various supported metal catalysts, such as rhodium on alumina (Rh/Al2O3), have been shown to be highly effective for this transformation. researchgate.net
Table 1: Catalysts and Conditions for Reductive Amination of Furfural
| Catalyst | Amine Source | Reducing Agent | Temperature (°C) | Time (h) | Selectivity (%) |
|---|---|---|---|---|---|
| Rh/Al₂O₃ | Aqueous Ammonia (B1221849) | H₂ | 80 | 2 | ~92 (for furfurylamine) |
| Pd/MoO₃-ₓ | Ammonia | H₂ | 80 | - | 84 (for furfurylamine) |
This table presents data for the synthesis of the primary amine, furfurylamine (B118560), which follows the same mechanistic pathway as the target secondary amine.
Furan (B31954) Ring Reactivity and Transformations
The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various transformations that are characteristic of furan derivatives.
Furan and its derivatives can act as dienes in [4+2] Diels-Alder cycloaddition reactions, providing a pathway to form 7-oxabicyclo[2.2.1]heptane structures. acs.orgnih.gov However, furan is less reactive than its carbocyclic counterparts due to its aromatic character. rsc.org The reactivity of the furan ring in these reactions is highly dependent on the nature of the substituents. rsc.org
Electron-donating groups at the 2-position, such as the alkylamine side chain in this compound, are known to increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan ring. acs.org This increased HOMO energy enhances the furan's reactivity as a diene, particularly with electron-deficient dienophiles. acs.orgrsc.org Conversely, electron-withdrawing groups decrease reactivity. nih.gov The cycloaddition can yield both endo and exo products, with the thermodynamically more stable exo isomer often favored, especially under prolonged heating. acs.org
The furan ring can undergo ring-opening reactions under certain conditions, particularly upon oxidation or in the presence of strong acids. mdpi.compharmaguideline.com The oxidation of furan, for instance by cytochrome P450 enzymes in biological systems, can generate a highly reactive intermediate, cis-2-butene-1,4-dial. nih.govnih.gov This dialdehyde is a potent electrophile that can react with various nucleophiles. nih.gov In the context of this compound, such a ring-opening could potentially lead to intramolecular reactions between the newly formed aldehyde functions and the secondary amine.
Acid-catalyzed ring-opening is also a known transformation for furan derivatives, often leading to the formation of 1,4-dicarbonyl compounds or subsequent rearrangement products. mdpi.compharmaguideline.com For example, 2-hydroxyaryl(5-methylfur-2-yl)alkanes have been shown to rearrange into benzofuran derivatives through a process involving furan ring opening followed by ring closure. mdpi.com
Furan is significantly more reactive towards electrophilic aromatic substitution than benzene. pearson.comchemicalbook.com This heightened reactivity is due to the electron-donating nature of the oxygen heteroatom, which enriches the electron density of the ring.
Electrophilic attack occurs preferentially at the C2 (or α) position. pearson.comquora.com The reason for this regioselectivity lies in the superior stability of the carbocation intermediate (sigma complex) formed upon attack at C2. This intermediate is stabilized by three resonance structures, allowing for more effective delocalization of the positive charge. In contrast, attack at the C3 (or β) position results in an intermediate with only two resonance structures, which is consequently less stable. pearson.comquora.compearson.com In this compound, the C2 position is already substituted, so electrophilic substitution is expected to occur predominantly at the C5 position, which is electronically equivalent to the C2 position.
Table 2: Regioselectivity in Electrophilic Substitution of Furan
| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability | Preferred Site |
|---|---|---|---|
| C2 (α-position) | 3 | More Stable | Yes |
Halogenation is a classic example of electrophilic aromatic substitution on the furan ring. Furan reacts vigorously with halogens like chlorine and bromine at room temperature, often leading to polyhalogenated products. pharmaguideline.com To achieve mono-substitution, milder conditions are required. For instance, bromination of furan with bromine in dioxane at low temperatures yields 2-bromofuran. pharmaguideline.compearson.com
For 2-substituted furans like this compound, halogenation is expected to occur at the vacant C5 position due to the directing effects of both the oxygen atom and the existing C2-substituent. While traditional halogenation involves electrophilic reagents, alternative methods for synthesizing halofurans, such as the gold-catalyzed cycloisomerization of haloallenyl ketones, have also been developed. nih.gov
Interplay of Functional Groups in this compound Reactivity
Activation of the Furan Ring: The secondary amine group, connected to the furan ring via a methylene bridge, acts as an electron-donating group through inductive effects. This increases the nucleophilicity of the furan ring, further activating it towards electrophilic attack, primarily at the C5 position.
Influence on the Amine Group: The furan ring, being an aromatic system, can influence the basicity of the amine. The proximity of the π-system may slightly decrease the pKa of the conjugate acid compared to a simple dialkylamine due to weak electron-withdrawing effects of the sp²-hybridized carbons.
Combined Reactivity: The presence of both a nucleophilic amine and an electron-rich heterocycle in the same molecule opens the possibility for complex, multicomponent reactions. For example, a "Furan-Thiol-Amine (FuTine)" reaction has been reported where an oxidized furan derivative acts as an electrophile, reacting with both a thiol and an amine to form stable pyrrole (B145914) heterocycles under physiological conditions. nih.govresearchgate.net This type of reaction highlights how the furan ring, upon transformation, can directly engage the amine functionality in subsequent chemical steps.
Computational Chemistry and Theoretical Studies of 1 Furan 2 Yl 2 Methylpropan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. DFT methods are widely used due to their favorable balance of computational cost and accuracy, making them suitable for studying a range of molecular systems, including furan (B31954) derivatives. nih.gov These calculations can predict molecular geometries, electronic structures, and spectroscopic properties.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For furan derivatives, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These geometric parameters are crucial for understanding the molecule's shape and steric properties, which in turn influence its biological activity and physical properties. For instance, the conformation of the furan ring and its substituents can be determined with high precision. nih.gov
Below is an illustrative data table of typical bond lengths in the furan ring, as determined by computational methods for various furan derivatives.
| Bond | Typical Calculated Bond Length (Å) |
| C-O | 1.36 - 1.37 |
| C=C | 1.35 - 1.36 |
| C-C | 1.43 - 1.44 |
| C-H | 1.08 - 1.09 |
This data is representative of furan derivatives and not specific to 1-(Furan-2-yl)-2-methylpropan-1-amine.
DFT calculations provide detailed information about the electronic distribution within a molecule, which is key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com
Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. In furan derivatives, the oxygen atom and the π-system of the ring are typically electron-rich regions, making them susceptible to electrophilic attack.
An interactive table illustrating the kind of electronic property data that can be obtained from DFT calculations for a hypothetical furan derivative is shown below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
These values are illustrative and not specific to this compound.
For flexible molecules like this compound, which has rotatable bonds, conformational analysis is essential to identify the most stable conformers and the energy barriers between them. DFT methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. researchgate.net This analysis helps in understanding the molecule's preferred shapes in different environments and how its conformation might affect its interactions with other molecules.
Molecular Dynamics Simulations (if applicable to chemical processes/interactions)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While quantum chemical calculations provide insights into static molecular properties, MD simulations can model the dynamic behavior of systems, such as the interaction of a molecule with its solvent or a biological receptor.
For furan-containing systems, MD simulations have been employed to study the properties of furan resins and other polymers. psu.edu These simulations can predict macroscopic properties like density and glass transition temperature from the atomistic interactions. youtube.com In the context of this compound, MD simulations could be used to study its diffusion in different solvents, its interaction with cell membranes, or its binding to a target protein, provided a suitable force field is available.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model chemical reactions, elucidating the step-by-step mechanism and identifying the transition states. This is particularly useful for understanding reaction kinetics and selectivity. For furan derivatives, reaction pathway modeling has been used to study cycloaddition reactions, providing insights into the energies of reactants, products, and transition states. chemrxiv.org
For a potential reaction involving this compound, computational methods could be used to:
Identify the most likely reaction pathways.
Calculate the activation energies for each step.
Characterize the geometry of the transition states.
This information is crucial for optimizing reaction conditions and predicting the outcome of chemical transformations.
Thermochemical Studies of Furan Derivatives
Thermochemical properties, such as the enthalpy of formation, are fundamental for understanding the energetics of chemical reactions and the stability of compounds. Computational methods, such as high-level ab initio calculations (e.g., G3 theory), can provide accurate estimates of these properties. mdpi.com
Studies on various furan derivatives have shown good agreement between computationally derived and experimentally determined enthalpies of formation. nih.gov These computational approaches are valuable when experimental data is scarce or difficult to obtain.
An illustrative data table of calculated gas-phase standard molar enthalpies of formation for some furan derivatives is presented below.
| Compound | Calculation Method | ΔfH°(g, 298.15 K) (kJ/mol) |
| Furfurylamine (B118560) | G3 | -43.5 ± 1.4 |
| 5-Methylfurfurylamine | G3 | -81.2 ± 1.7 |
| 2-Furanmethanethiol | G3 | -33.8 ± 3.4 |
| Furfuryl methyl sulfide | G3 | -76.9 ± 3.6 |
Data sourced from published research on furan derivatives. mdpi.comnih.gov
Spectroscopic Analysis and Characterization Methodologies for 1 Furan 2 Yl 2 Methylpropan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. For 1-(Furan-2-yl)-2-methylpropan-1-amine, both ¹H and ¹³C NMR are crucial for confirming its structure.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the furan (B31954) ring protons and the protons of the 2-methylpropylamine side chain. The chemical shifts are influenced by the electronic environment of each proton.
The furan ring protons are expected in the aromatic region of the spectrum, typically between 6.0 and 7.5 ppm. The proton at position 5 of the furan ring (H-5) is anticipated to be the most downfield, appearing as a doublet of doublets, due to coupling with H-4 and H-3. The H-3 proton, adjacent to the substitution, would likely appear as a doublet of doublets as well. The H-4 proton signal is also expected to be a doublet of doublets, coupling with both H-3 and H-5.
The aliphatic protons of the side chain will appear at higher field (further upfield). The methine proton (CH-NH₂) alpha to the furan ring and the amino group is expected to be a doublet. The methine proton of the isopropyl group is predicted to be a complex multiplet due to coupling with the adjacent methine proton and the six methyl protons. The two methyl groups of the isopropyl moiety are diastereotopic because of the adjacent chiral center, and therefore, they are expected to be chemically non-equivalent, each giving rise to a separate doublet signal. The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 (Furan) | ~7.35 | dd | J = 1.8, 0.8 Hz |
| H-3 (Furan) | ~6.32 | dd | J = 3.2, 1.8 Hz |
| H-4 (Furan) | ~6.21 | dd | J = 3.2, 0.8 Hz |
| CH-NH₂ | ~3.80 | d | J = 7.0 Hz |
| CH-(CH₃)₂ | ~2.10 | m | |
| NH₂ | ~1.50 | br s | |
| CH₃ (diastereotopic a) | ~0.95 | d | J = 6.8 Hz |
| CH₃ (diastereotopic b) | ~0.85 | d | J = 6.8 Hz |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
The proton-decoupled ¹³C NMR spectrum for this compound is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.
The carbon atoms of the furan ring are expected to resonate in the downfield region, typically between 105 and 155 ppm. The carbon atom at position 2 (C-2), which is attached to the side chain, is predicted to have the most downfield shift among the furan carbons due to substitution. The other furan carbons (C-3, C-4, and C-5) will appear in their characteristic regions.
The aliphatic carbons will appear in the upfield region of the spectrum. The methine carbon (CH-NH₂) bonded to the furan ring and the nitrogen atom is expected around 50-60 ppm. The methine carbon of the isopropyl group is predicted to be in the 30-40 ppm range, while the two diastereotopic methyl carbons are expected to appear at higher field, typically below 25 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Furan) | ~155.0 |
| C-5 (Furan) | ~142.0 |
| C-3 (Furan) | ~110.0 |
| C-4 (Furan) | ~107.0 |
| CH-NH₂ | ~55.0 |
| CH-(CH₃)₂ | ~33.0 |
| CH₃ (diastereotopic a) | ~20.0 |
| CH₃ (diastereotopic b) | ~19.0 |
Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.
Since this compound possesses a chiral center at the carbon atom alpha to the amino group, it exists as a pair of enantiomers. NMR spectroscopy is a powerful technique for the analysis of chiral compounds, enabling the determination of enantiomeric purity (enantiomeric excess, ee) and, in some cases, the assignment of the absolute configuration.
Direct NMR analysis of a racemic mixture will not distinguish between the two enantiomers as they are isochronous and produce identical spectra. To achieve chiral discrimination, the enantiomers must be converted into diastereomers by interaction with a chiral auxiliary. This can be achieved in two primary ways:
Chiral Derivatizing Agents (CDAs): The amine can be reacted with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its chloride, to form a pair of diastereomeric amides. These diastereomers have different physical properties and, crucially, are no longer isochronous in the NMR spectrum. The protons and carbons near the chiral center of each diastereomer will experience different magnetic environments, leading to separate signals in the NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for the calculation of the enantiomeric excess.
Chiral Solvating Agents (CSAs): Alternatively, a chiral solvating agent can be added to the NMR sample of the amine. The CSA forms transient, weak diastereomeric complexes with the enantiomers of the amine through non-covalent interactions. This differential interaction can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their distinction and quantification.
For the assignment of absolute configuration, empirical models, such as Mosher's model for MTPA amides, are often employed. These models correlate the differences in chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed diastereomeric linkage to the spatial arrangement of the substituents around the chiral center.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
For aliphatic amines, a dominant fragmentation pathway is the cleavage of the carbon-carbon bond alpha to the nitrogen atom (α-cleavage). This process results in the formation of a stable, resonance-stabilized iminium cation and a radical. The fragment containing the nitrogen atom typically retains the positive charge. The stability of the resulting carbocation often dictates the most favorable fragmentation pathway, leading to the most intense peak in the mass spectrum, known as the base peak.
In the case of this compound, the most likely α-cleavage would involve the breaking of the bond between the chiral methine carbon and the isopropyl group. This would result in the formation of a highly stable furfuryl-iminium cation, which is resonance-stabilized by both the furan ring and the iminium double bond.
Other potential fragmentation pathways include the loss of an amino radical, cleavage of the furan ring, and fragmentation of the alkyl side chain.
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.
The proposed fragmentation would lead to several characteristic ions. The most significant predicted fragment is the furfuryl-iminium cation resulting from α-cleavage, which would likely be the base peak.
Predicted Mass Spectrometry Fragmentation Data
| m/z Value (Predicted) | Proposed Fragment Ion | Fragment Structure |
| 153 | Molecular Ion [M]⁺ | [C₉H₁₅NO]⁺ |
| 110 | [M - C₃H₇]⁺ (Base Peak) | [C₆H₈NO]⁺ |
| 81 | Furanotropylium ion | [C₅H₅O]⁺ |
| 43 | Isopropyl cation | [C₃H₇]⁺ |
Note: Predicted data is based on established fragmentation patterns for similar compounds. Actual experimental results may show additional or different fragments.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine and furan moieties, as well as its alkyl framework.
The primary amine (-NH₂) group is a key feature of the molecule and gives rise to several distinct and diagnostic peaks in the IR spectrum.
N-H Stretching Vibrations: Primary amines are characterized by the presence of two N-H stretching bands in the 3500-3300 cm⁻¹ region. spectroscopyonline.comlibretexts.orgorgchemboulder.com These two bands arise from the asymmetric and symmetric stretching modes of the two N-H bonds. orgchemboulder.com The asymmetric stretch typically occurs at a higher frequency, while the symmetric stretch appears at a lower frequency, with a separation of about 80 to 100 cm⁻¹. libretexts.org For a primary aliphatic amine like this compound, these bands are expected to be weaker and sharper than the broad O-H stretching bands of alcohols. orgchemboulder.com
N-H Bending Vibrations: In addition to stretching, the N-H bonds undergo bending vibrations. A primary amine will show a characteristic scissoring (bending) vibration in the range of 1650-1580 cm⁻¹. orgchemboulder.com This band can sometimes be mistaken for a C=C double bond absorption, but its intensity and position are characteristic of the -NH₂ group. spectroscopyonline.com A broader, often strong, absorption due to N-H wagging is also expected in the 910-665 cm⁻¹ region. orgchemboulder.com
Table 1: Expected Infrared Absorption Frequencies for the Amine Group
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| Asymmetric N-H Stretch | Primary Amine | ~3400 - 3300 | Two distinct peaks |
| Symmetric N-H Stretch | Primary Amine | ~3330 - 3250 | Weaker & sharper than O-H |
| N-H Scissoring (Bending) | Primary Amine | ~1650 - 1580 | Medium to strong |
| N-H Wagging (Out-of-plane bend) | Primary Amine | ~910 - 665 | Strong and broad |
The stretching vibration of the carbon-nitrogen (C-N) single bond also provides a useful absorption band for identification. For aliphatic amines, this absorption is typically found in the 1250-1020 cm⁻¹ region. orgchemboulder.com The band is often of medium to weak intensity. The position of this band can be influenced by the substitution on the carbon atom. In this compound, the C-N bond connects the amine group to a chiral center which is also attached to the furan ring, placing it within the expected range for aliphatic amines.
Table 2: Expected C-N Stretching Frequency
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| C-N Stretch | Aliphatic Amine | ~1250 - 1020 | Medium to weak |
X-ray Crystallography for Solid-State Structure Elucidation
While IR spectroscopy identifies functional groups, X-ray crystallography provides a definitive three-dimensional map of the atomic arrangement in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution, from which the precise positions of atoms, bond lengths, bond angles, and torsional angles can be determined.
For this compound, a single-crystal X-ray diffraction study would elucidate:
Molecular Conformation: The precise spatial orientation of the furan ring relative to the isobutyl-amine side chain.
Bond Parameters: Exact bond lengths and angles for C-C, C-O, and C-N bonds, which can be compared to standard values. For instance, crystallographic studies of other furan-containing molecules have determined specific C-N bond lengths. nih.gov
Supramolecular Structure: The packing of molecules in the crystal lattice, which is governed by intermolecular forces. The primary amine group is a strong hydrogen bond donor, and it is expected to form intermolecular N-H···N or N-H···O (with the furan oxygen) hydrogen bonds, potentially creating dimers, chains, or more complex three-dimensional networks in the solid state. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the compound.
Although a specific crystal structure for this compound is not publicly available, the type of data obtained from such an analysis is well-established.
Table 3: Illustrative Crystal Structure Data Obtainable from X-ray Crystallography
| Parameter | Information Provided | Example Data for a Furan-Amine Compound nih.gov |
| Crystal System | The symmetry of the unit cell (e.g., Monoclinic, Orthorhombic). | Monoclinic |
| Space Group | The specific symmetry elements of the crystal. | P2₁/n |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 13.195 Å, b = 5.616 Å, c = 14.958 Å |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O). | C–N: ~1.290 Å - 1.302 Å |
| Bond Angles | Angles between three connected atoms (e.g., C-N-H). | --- |
| Hydrogen Bonding Geometry | Distances and angles of intermolecular N-H···N or N-H···O interactions. | Formation of R²₂ acs.org ring motifs via N-H···N bonds |
Advanced Applications and Research Directions in Organic Synthesis
1-(Furan-2-yl)-2-methylpropan-1-amine as a Chiral Building Block
Chiral amines are fundamental components in asymmetric synthesis, serving as valuable intermediates for natural products and pharmaceuticals. The significance of chirality is rooted in the fact that biological targets are themselves chiral, meaning drug-receptor interactions often require a precise stereochemical match. This compound is a chiral primary amine featuring a stereocenter at the carbon atom bonded to both the furan (B31954) ring and the nitrogen atom. This structure endows it with significant potential as a chiral building block.
The utility of such a building block lies in its ability to introduce a specific stereochemistry into a target molecule, which can be crucial for its biological activity. While extensive research specifically documenting the applications of this compound is nascent, its structural motifs—a chiral amine and a reactive furan ring—are well-established components in synthetic strategies. Chiral amines are frequently used as resolving agents, chiral auxiliaries, or as direct synthons in the construction of more complex chiral molecules. The enzymatic synthesis of chiral amines is a rapidly advancing field, utilizing engineered enzymes like amine dehydrogenases (AmDHs) and transaminases to produce high-purity enantiomers under mild, aqueous conditions, representing a green alternative to traditional chemical synthesis nih.gov.
Utilization in the Synthesis of Complex Organic Molecules and Scaffolds
The furan nucleus is a highly versatile synthon in organic synthesis. acs.org Its relatively low resonance energy compared to benzene makes it susceptible to reactions that involve dearomatization, allowing it to serve as a precursor to a wide array of other structures. acs.org For instance, under acidic hydrolysis, the furan ring can be opened to yield a 1,4-dicarbonyl compound, a valuable intermediate that is otherwise challenging to prepare. acs.org
The presence of both a furan ring and a chiral amine in this compound offers multiple reaction sites for building molecular complexity.
Amine Functionality : The primary amine can readily undergo reactions such as acylation, alkylation, and reductive amination to form amides, secondary/tertiary amines, and imines, respectively. These reactions can be used to link the furan amine to other molecular fragments.
Furan Ring Reactivity : The furan ring can participate in electrophilic aromatic substitution, cycloaddition reactions (such as the Diels-Alder reaction), and ring-opening transformations. acs.orgstudysmarter.co.uknih.gov
This dual reactivity allows for its use in multicomponent reactions, where several starting materials are combined in a single step to form a complex product. For example, a one-pot reaction inspired by enzymatic processes combines furan, a thiol, and an amine to generate stable pyrrole (B145914) heterocycles, demonstrating the utility of these components in building new molecular scaffolds under physiological conditions researchgate.net. Furan-based diamines have also been synthesized and used as monomers for the preparation of bio-based polyimides, materials known for their excellent thermal stability. mdpi.com
Development of Novel Catalysts and Reagents Incorporating the Furan Amine Moiety
Chiral amines and their derivatives are frequently employed as ligands in transition-metal catalysis and as organocatalysts for asymmetric reactions. The nitrogen atom of the amine can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic transformation.
While specific catalysts derived from this compound are not yet prevalent in the literature, its structure provides a template for such development. The amine could be functionalized to create bidentate or polydentate ligands. For example, reaction with a phosphorus-containing electrophile could yield an aminophosphine ligand, a class of ligands widely used in asymmetric hydrogenation and cross-coupling reactions. Furthermore, the furan's oxygen atom could potentially act as a secondary coordination site.
In the realm of organocatalysis, chiral primary amines can catalyze reactions through the formation of chiral iminium ions or enamines. Thiourea derivatives of chiral amines, for instance, are a well-established class of organocatalysts that activate substrates through hydrogen bonding mdpi.com. The synthesis of a thiourea from this compound and a suitable isothiocyanate could yield a novel catalyst for reactions such as Michael additions or aldol reactions.
Green Chemistry Approaches in Furan Amine Synthesis from Biomass-Derived Precursors
A significant advantage of furan-based chemistry is its connection to renewable biomass. Lignocellulosic biomass can be processed to yield platform molecules like furfural (B47365) (FF) and 5-hydroxymethylfurfural (B1680220) (HMF). bohrium.com These furanic aldehydes are ideal starting materials for the synthesis of furan amines through green catalytic routes, aligning with the principles of sustainable chemistry. mdpi.comencyclopedia.pub
Two primary methods are employed for this transformation:
Reductive Amination : This is a major pathway where a furanic aldehyde or ketone reacts with an amine source (like ammonia) in the presence of hydrogen gas and a heterogeneous catalyst. bohrium.comencyclopedia.pub The reaction proceeds through an imine intermediate, which is then hydrogenated to the corresponding amine. encyclopedia.pub
Hydrogen-Borrowing Amination : This method uses furanic alcohols (like furfuryl alcohol, obtained from the hydrogenation of furfural) and an amine source. rsc.org The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final amine product, with water as the only byproduct. encyclopedia.pubrsc.org
A variety of heterogeneous catalysts, including those based on noble metals (Ru, Pd) and more abundant non-noble metals (Ni, Co, Cu), have been developed for these transformations. bohrium.comdntb.gov.ua The choice of catalyst, support, and reaction conditions is crucial for achieving high selectivity and yield of the desired amine while minimizing side reactions like hydrogenation of the furan ring. mdpi.com
Table 1: Catalytic Systems for Furan Amine Synthesis from Biomass Precursors
| Precursor | Nitrogen Source | Catalyst System | Product Example | Key Finding |
|---|---|---|---|---|
| Furfural (FF) | Ammonia (B1221849) (NH₃) | Raney Ni | Furfurylamine (B118560) | High yield (43%) achieved under optimized conditions. |
| Furfural (FF) | Ammonium (B1175870) formate (HCOONH₄) | Rh₂P/NC | Tris(2-furanylmethyl)amine | High yield (92%) of the tertiary amine under mild conditions. mdpi.comencyclopedia.pub |
| 5-Hydroxymethylfurfural (HMF) | Ammonia (NH₃) | Ni-based catalysts | 5-(hydroxymethyl)-2-furfurylamine (HMFA) | HMFA is a valuable monomer for polymers and pharmaceuticals. bohrium.com |
Structure-Reactivity Relationship Studies for Rational Design in Synthetic Applications
Understanding the relationship between a molecule's structure and its reactivity is fundamental to rationally designing new synthetic methods and functional molecules. For this compound, several structural features dictate its chemical behavior:
The Furan Ring : The furan ring is aromatic, but less so than benzene, making it more reactive. acs.org It behaves as an electron-rich heterocycle, readily undergoing electrophilic substitution, typically at the 5-position if unsubstituted. The oxygen's lone pair electrons contribute to the ring's high reactivity. orientjchem.org However, the ring can also act as a diene in cycloaddition reactions, highlighting its versatile nature. acs.org In vivo, the furan ring can be oxidized by cytochrome P450 enzymes to form reactive α,β-unsaturated dialdehydes, a metabolic pathway that is key to its toxicity profile but also indicative of its susceptibility to oxidation. nih.gov
The Amine Group : The primary amine is a nucleophile and a base. Its reactivity is influenced by the adjacent stereocenter and the bulky isobutyl group. This steric hindrance can affect the rate and feasibility of reactions at the nitrogen atom, potentially allowing for greater selectivity in certain transformations.
The Alkyl Chain : The 2-methylpropyl (isobutyl) group provides steric bulk near the reactive amine center. This can influence the stereochemical outcome of reactions where the amine acts as a chiral auxiliary or catalyst.
Rational design of synthetic applications would involve modifying these components. For example, adding electron-withdrawing groups to the furan ring would decrease its reactivity towards electrophiles but could make it a better dienophile in Diels-Alder reactions. Conversely, adding electron-donating groups would enhance its nucleophilic character. Altering the alkyl group (e.g., from isobutyl to a larger or smaller group) would modulate the steric environment around the nitrogen, which could be used to fine-tune selectivity in asymmetric catalysis.
Future Perspectives in 1 Furan 2 Yl 2 Methylpropan 1 Amine Research
Emerging Synthetic Methodologies and Catalytic Systems
The synthesis of furan-based amines is evolving beyond traditional methods, with a strong emphasis on developing more efficient and sustainable catalytic systems. A key area of progress is the reductive amination of biomass-derived furan (B31954) compounds. mdpi.com Research has demonstrated the utility of various heterogeneous catalysts for this transformation, which involves the reaction of a furan-based aldehyde or ketone with an amine source in the presence of hydrogen. mdpi.com
Recent advancements have highlighted the potential of both noble and non-noble metal catalysts. For instance, palladium (Pd) and nickel (Ni)-based catalysts have been effective for reductive aminations under relatively mild conditions. mdpi.com Copper (Cu)-based catalysts are also noteworthy as they tend to favor the hydrogenation of C=N bonds over C=C bonds, which is crucial for the selectivity of the amination process. mdpi.com Furthermore, ruthenium (Ru)-based catalysts, such as Ru/C and Ru/Al2O3, have been utilized for the synthesis of various furan-based amines, demonstrating their versatility. rsc.orgresearchgate.net The direct reductive amination of carbohydrate-derived compounds like furoin (B1674284) and furil (B128704) using a Ru/Al2O3 catalyst has been investigated to produce amine derivatives. rsc.org
The development of biocatalytic systems, particularly using enzymes like transaminases, also represents a promising frontier for the synthesis of chiral amines in a highly selective and environmentally friendly manner. rsc.org
| Catalyst Type | Active Metal/Enzyme | Key Advantages | Relevant Research Focus | Reference |
|---|---|---|---|---|
| Heterogeneous Metal Catalyst | Pd, Ni, Co, Cu, Ru | High activity, reusability, suitable for continuous processes. | Reductive amination of furanic aldehydes and ketones. | mdpi.com |
| Biocatalyst | Transaminases (ATAs) | High enantioselectivity, mild reaction conditions. | Asymmetric synthesis of chiral amines. | rsc.org |
| Ruthenium Catalyst | Ru/Al2O3 | Effective for direct and reductive amination of complex furan derivatives. | Synthesis of alcohol-amines from carbohydrate-based furans. | rsc.org |
Advanced Computational Studies for Mechanistic Understanding and Prediction
Computational chemistry is becoming an indispensable tool for accelerating research into complex organic molecules. For compounds like 1-(Furan-2-yl)-2-methylpropan-1-amine, advanced computational studies, particularly using Density Functional Theory (DFT), offer deep insights into reaction mechanisms and molecular properties. rsc.orgnih.gov DFT calculations can be used to model transition states and intermediates, providing a molecular-level understanding of reactivity and selectivity. rsc.org For example, computational studies have been used to investigate the preferential adsorption and hydrogenation of alcohol-imine intermediates on ruthenium catalyst surfaces during the synthesis of furan-based amines. rsc.org
Future research can leverage these methods to:
Predict Reaction Pathways: Quantum chemical calculations can model potential reaction pathways and identify energy barriers, helping to optimize reaction conditions and catalyst selection.
Elucidate Electronic Structures: Methods like DFT can be used to study the electronic and structural properties of novel furan derivatives, calculating parameters such as HOMO-LUMO energy gaps, chemical hardness, and electronegativity to predict reactivity. nih.govresearchgate.net
Guide Catalyst Design: Computational modeling can aid in the rational design of more efficient and selective catalysts by simulating the interaction between the catalyst, substrates, and intermediates.
Predict Molecular Properties: Molecular docking studies can predict the binding affinity of new furan derivatives with biological targets, such as enzymes or receptors, guiding the design of compounds with specific therapeutic potential. nih.govresearchgate.net
| Computational Method | Application | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Mechanistic Investigation | Understanding intermediate reactivity and catalyst interaction. | rsc.org |
| Quantum Chemical Calculations | Reaction Pathway Prediction | Modeling of transition states and energy barriers. | |
| Molecular Docking | Drug-Likeness Prediction | Analysis of binding energy against biological receptors. | nih.govresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | Molecular Stability | Information on charge delocalization within the molecule. | nih.gov |
Integration with Flow Chemistry and Automation in Synthesis
The shift from traditional batch production to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceuticals, including enhanced safety, improved heat and mass transfer, higher yields, and greater consistency. researchgate.net The synthesis of amines, a crucial class of compounds, is particularly well-suited for flow chemistry applications. nih.govacs.org
Future research on this compound will likely involve the development of continuous flow processes. This integration allows for precise control over reaction parameters and minimizes the need for isolating intermediates. researchgate.netnih.gov Packed-bed reactors containing immobilized catalysts or enzymes can be used to create efficient and reusable systems for amine synthesis. nih.govnih.gov For instance, multistep biocatalytic cascades that are incompatible in batch conditions have been successfully implemented in continuous flow systems to produce a range of amines. nih.gov
Furthermore, the automation of flow chemistry platforms, combined with machine learning algorithms, enables high-throughput reaction screening and optimization. researchgate.netscribd.com These automated systems can rapidly explore a vast chemical space to identify optimal reaction conditions, accelerating the discovery of new synthetic routes and the production of novel derivatives. researchgate.net The integration of synthesis, workup, and analysis into a single, automated system represents a powerful approach for future chemical manufacturing. researchgate.net
Exploration of New Chemical Transformations and Derivative Design
The furan nucleus is a recognized pharmacophore present in numerous compounds with diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netontosight.aiwisdomlib.orgnih.gov This provides a strong rationale for the exploration of new chemical transformations and the design of novel derivatives based on the this compound scaffold.
Future research directions include:
Synthesis of Novel Heterocycles: The amine functionality can serve as a handle for further chemical modifications, such as the construction of more complex heterocyclic systems. For example, furan-based amines can be used in one-pot, multi-component reactions to generate novel pyrazole (B372694) or imidazole (B134444) derivatives. nih.govnih.gov
Medicinal Chemistry Applications: Derivatives can be designed and synthesized to target specific biological pathways. For instance, furan-based thiosemicarbazone derivatives have been investigated as potential inhibitors of viral proteases. nih.gov The inherent bioactivity of the furan ring makes it a valuable starting point for drug discovery programs. ontosight.ai
Development of Bio-based Materials: As a biomass-derived platform molecule, furan-based amines and their derivatives hold potential for the creation of novel biopolymers with unique properties. mdpi.com
The systematic exploration of these avenues will expand the chemical utility of this compound and could lead to the discovery of new molecules with significant value in medicine, materials science, and other fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
